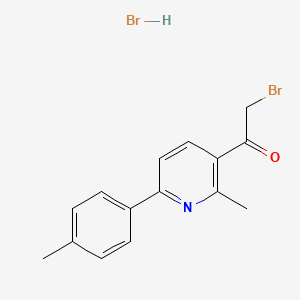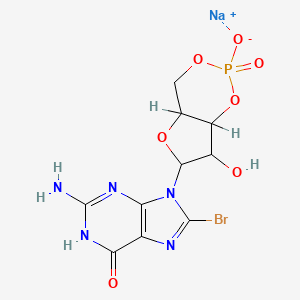
8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is a brominated derivative of cyclic guanosine monophosphate (cGMP). It is a cell-permeable analog of cGMP, which plays a crucial role in various biological processes, including signal transduction and regulation of ion channels . This compound is widely used in scientific research due to its ability to mimic the effects of cGMP while being more resistant to hydrolysis by phosphodiesterases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate typically involves the bromination of guanosine 3’,5’-(cyclic) monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography .
化学反应分析
Types of Reactions
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine compounds .
科学研究应用
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and reactions of cyclic nucleotides.
Biology: Employed in studies of signal transduction pathways, particularly those involving cGMP-dependent protein kinases.
Medicine: Investigated for its potential therapeutic effects in conditions related to cGMP signaling, such as cardiovascular diseases and neurological disorders.
作用机制
The compound exerts its effects by mimicking the action of cyclic guanosine monophosphate (cGMP). It activates cGMP-dependent protein kinases, which in turn regulate various cellular processes, including ion channel function, smooth muscle relaxation, and gene expression . The resistance to hydrolysis by phosphodiesterases allows for prolonged activation of cGMP-dependent pathways .
相似化合物的比较
Similar Compounds
8-Bromoadenosine 3’,5’-(cyclic) monophosphate: A similar brominated cyclic nucleotide that acts as a cAMP analog.
Guanosine 3’,5’-(cyclic) monophosphate: The non-brominated form of the compound, which is less resistant to hydrolysis.
8-(4-Chlorophenylthio)-guanosine 3’,5’-(cyclic) monophosphate: Another cGMP analog with different substituents.
Uniqueness
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is unique due to its enhanced resistance to hydrolysis and its ability to selectively activate cGMP-dependent pathways. This makes it a valuable tool in research settings where prolonged activation of cGMP signaling is required .
属性
IUPAC Name |
sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
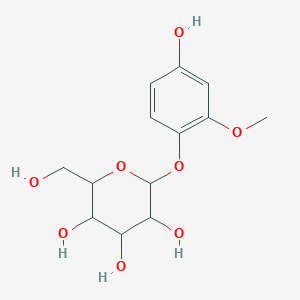
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol](/img/structure/B13390829.png)
![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)

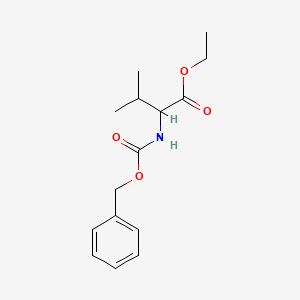
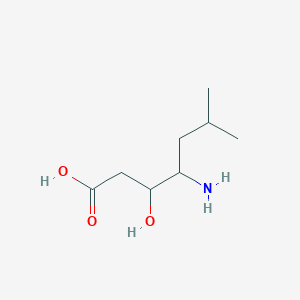

![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
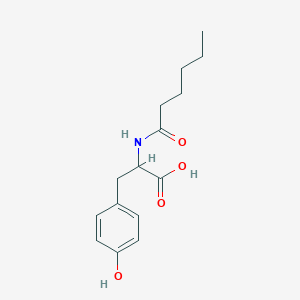

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
